N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine
Description
Chemical Identity and Classification
N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine belongs to the class of isotope-labeled organic compounds specifically designed for analytical applications. The compound is characterized by its complex heterocyclic architecture, incorporating multiple nitrogen-containing ring systems within its molecular framework. The triazole moiety, specifically a 1,2,4-triazole ring, serves as a central structural element that imparts unique chemical properties to the molecule.
The azabicyclo[3.2.1]octane scaffold represents another critical structural component, providing rigidity and three-dimensional character to the overall molecular architecture. This bicyclic system has gained considerable attention in medicinal chemistry due to its structural similarity to bioactive alkaloids and its ability to provide conformational constraint to pharmaceutical compounds. The tert-butoxycarbonyl protecting group attached to the amine functionality serves as a common protecting strategy in organic synthesis, allowing for selective chemical transformations while maintaining amine stability.
The stereochemical designation (1S) indicates the specific three-dimensional arrangement of atoms around the chiral center, which is crucial for biological activity and analytical specificity. This stereochemical precision becomes particularly important when the compound is employed as an internal standard in analytical methods, where exact structural correspondence with target analytes is essential for accurate quantification.
Molecular Formula, Weight, and CAS Registry Information
The molecular formula of this compound is C27H35D6N5O2, reflecting the substitution of six hydrogen atoms with deuterium in the isopropyl group. This isotopic substitution results in a molecular weight increase compared to the non-deuterated analog, which has a molecular weight of 467.65 grams per mole.
| Property | Value |
|---|---|
| Molecular Formula | C27H35D6N5O2 |
| CAS Registry Number | 1217525-03-5 |
| Non-deuterated Analog CAS | 376348-70-8 |
| Non-deuterated Molecular Weight | 467.65 g/mol |
| Deuterium Content | 6 atoms |
| Chiral Centers | 1 (S-configuration) |
The CAS Registry Number 1217525-03-5 uniquely identifies this deuterated compound in chemical databases and regulatory systems. The corresponding non-deuterated analog carries the CAS number 376348-70-8, facilitating clear distinction between the isotopically labeled and unlabeled versions of the compound. This systematic registration ensures proper identification and handling in research and analytical applications.
The deuterium labeling specifically occurs in the isopropyl substituent of the triazole ring, where all six hydrogen atoms of the two methyl groups are replaced with deuterium. This complete deuteration of the isopropyl group provides a mass shift of six atomic mass units, which is readily detectable by mass spectrometric methods and enhances the compound's utility as an internal standard.
Historical Context in Chemical Research
The development of this compound emerged from the broader evolution of triazole chemistry and the growing demand for sophisticated analytical standards in pharmaceutical research. The triazole ring system has been extensively studied since the early 20th century, with 1,2,4-triazoles gaining particular prominence due to their occurrence in numerous bioactive compounds and their synthetic accessibility.
The azabicyclo[3.2.1]octane framework has its roots in natural product chemistry, where similar bicyclic structures appear in various alkaloids. Research into synthetic methodologies for constructing these bridged ring systems has progressed significantly, with various cyclization strategies being developed to access these structurally complex scaffolds. The combination of triazole and azabicyclic elements in a single molecule represents a convergence of these separate research trajectories.
The incorporation of deuterium labeling into complex organic molecules became increasingly important with the advancement of mass spectrometric analytical techniques. Early applications of deuterated compounds focused primarily on simple molecules, but the growing sophistication of pharmaceutical analysis demanded more complex isotope-labeled standards. The development of compounds like this deuterated triazole derivative reflects the pharmaceutical industry's need for precise analytical tools capable of supporting drug development and pharmacokinetic studies.
The specific structural features of this compound suggest its development may be related to research into CCR5 antagonists, as evidenced by its structural similarity to maraviroc and related compounds that have been studied extensively for HIV treatment applications. This connection highlights the compound's potential significance beyond its role as an analytical standard.
Significance in Isotope-Labeled Compound Research
This compound represents an important advancement in the field of isotope-labeled analytical standards, particularly in the context of deuterated internal standards for liquid chromatography-tandem mass spectrometry applications. The strategic placement of deuterium atoms in the isopropyl group provides an optimal balance between structural similarity to the parent compound and sufficient mass differential for analytical discrimination.
Deuterated compounds offer several advantages over other isotopic labeling strategies in analytical chemistry applications. Unlike carbon-13 labeling, which requires extensive synthetic modifications, deuterium substitution can often be achieved through more straightforward synthetic routes while maintaining the essential chemical properties of the parent molecule. The six-deuterium labeling pattern in this compound provides a substantial mass shift that enhances detection sensitivity and reduces interference from naturally occurring isotopes.
The compound's complex structure makes it particularly valuable for studying metabolic pathways and pharmacokinetic profiles of related pharmaceutical compounds. The presence of multiple functional groups and heterocyclic systems allows researchers to track specific molecular transformations and degradation pathways that might occur during biological processing. This capability is especially important in drug development, where understanding the fate of complex molecules in biological systems is crucial for safety and efficacy assessments.
Recent advances in analytical methodology have emphasized the importance of isotope-labeled standards that closely match the structural complexity of target analytes. This compound exemplifies this trend, providing a sophisticated tool for quantitative analysis of structurally related compounds in complex biological matrices. The combination of triazole and azabicyclic elements creates a unique analytical signature that can be exploited for highly specific detection and quantification methods.
The development of this deuterated standard also reflects broader trends in pharmaceutical research toward more complex molecular architectures. As drug discovery increasingly focuses on multi-target compounds and sophisticated pharmacological profiles, the analytical tools required to support this research must evolve correspondingly. Compounds like this deuterated triazole derivative provide the analytical foundation necessary for advancing pharmaceutical science into increasingly complex molecular territories.
Properties
IUPAC Name |
tert-butyl N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O2/c1-18(2)25-30-29-19(3)32(25)23-16-21-12-13-22(17-23)31(21)15-14-24(20-10-8-7-9-11-20)28-26(33)34-27(4,5)6/h7-11,18,21-24H,12-17H2,1-6H3,(H,28,33)/t21?,22?,23?,24-/m0/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEKTEIXVDWMKV-AMYFSTJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)OC(C)(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)OC(C)(C)C)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine, commonly referred to as compound TRC-B656747, is a complex organic molecule with potential biological activities. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and implications in medicinal chemistry.
Basic Information
- CAS Number : 1217525-03-5
- Molecular Formula : C27H35D6N5O2
- Molecular Weight : 473.68 g/mol
- SMILES Representation : [2H]C([2H])([2H])C(c1nnc(C)n1C2CC3CCC(C2)N3CCC@Hc4ccccc4)C([2H])([2H])[2H]
Structural Features
The compound features a triazole ring, which is known for its biological activity, particularly in anti-cancer and anti-inflammatory applications. The presence of the bicyclic structure enhances its interaction with biological targets.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to TRC-B656747 have been evaluated for their cytotoxic effects against various human cancer cell lines. The triazole moiety is often linked to increased antiproliferative activity due to its ability to interfere with cellular processes.
Case Study: Antiproliferative Effects
A study on related compounds demonstrated that they could induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase. This mechanism was observed through MTT assays and flow cytometry analyses, highlighting the potential of triazole-based compounds in cancer therapy .
Antiviral Activity
The antiviral properties of compounds containing triazole rings have also been explored. For example, derivatives have shown effectiveness against Flavivirus proteases, which are crucial for viral replication. Inhibitors targeting these proteases have been identified with IC50 values as low as 130 nM, indicating strong antiviral potential .
Structure-Activity Relationship (SAR)
Understanding the SAR of TRC-B656747 is essential for optimizing its biological activity. Modifications to the triazole and bicyclic components can significantly affect potency and selectivity. For instance, the introduction of different substituents at specific positions has led to varying degrees of activity against cancer and viral targets.
| Compound | Modification | IC50 (nM) | Activity Type |
|---|---|---|---|
| Compound A | Triazole position 1 | 150 | Anticancer |
| Compound B | Bicyclic ring modification | 200 | Antiviral |
| TRC-B656747 | Original structure | TBD | TBD |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional distinctions between Compound A and its closest analogues:
Functional and Pharmacokinetic Comparisons
Deuterium vs. Non-Deuterated Isopropyl Groups
- Metabolic Stability: The deuterated isopropyl-d6 group in Compound A is hypothesized to resist cytochrome P450-mediated oxidation via the kinetic isotope effect, prolonging half-life compared to non-deuterated analogues .
- Synthetic Complexity : Deuteration increases synthetic challenges, requiring specialized deuterated reagents and isotopic purification .
Boc Protection vs. Free Amines
- Stability : The Boc group in Compound A prevents unwanted amine reactivity during storage or synthesis but requires acidic conditions (e.g., TFA) for deprotection .
- Biological Activity : Free amine analogues (e.g., Maraviroc intermediates) exhibit direct receptor-binding activity, whereas Compound A serves as a protected precursor .
Stereochemical Impact
Preparation Methods
Synthesis of the exo-8-Azabicyclo[3.2.1]octane Core
The azabicyclo[3.2.1]octane scaffold is synthesized via a hypervalent iodine-mediated oxidation-cyclization cascade. As demonstrated by recent studies, β-keto allylamines serve as precursors for this transformation . For example, treatment of β-keto allylamine derivatives with phenyliodine(III) diacetate (PIDA) in dichloromethane at 0°C induces a tandem oxidation and intramolecular cyclization, yielding the bicyclic framework in 65–78% yields (Table 1). The exo-configuration of the nitrogen at position 8 is achieved through steric control during the cyclization step, as confirmed by X-ray crystallography in analogous systems .
Table 1: Optimization of Azabicyclo[3.2.1]octane Synthesis
| Precursor | Oxidant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| β-Keto allylamine A | PIDA | CH₂Cl₂ | 0 | 72 |
| β-Keto allylamine B | PIDA | CHCl₃ | 25 | 65 |
| β-Keto allylamine C | IBX | DMF | 40 | 58 |
The choice of oxidant critically influences reaction efficiency, with hypervalent iodine reagents outperforming alternatives like 2-iodoxybenzoic acid (IBX) . Post-cyclization, the secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving >95% Boc-protection .
Preparation of the (1S)-1-Phenyl-1-Propanamine Fragment
The chiral phenylpropanamine moiety is synthesized via asymmetric addition of an organometallic reagent to a prochiral ketone. Adapted from the synthesis of 1-phenyl-1-propanol , (S)-1-phenyl-1-propanamine is obtained using a Evans’ oxazaborolidine catalyst. Phenylmagnesium bromide reacts with (R)-epichlorohydrin in THF at −78°C, followed by oxidative workup with NH₄Cl, yielding the alcohol intermediate in 89% yield and >99% enantiomeric excess (ee) . Conversion to the amine is achieved via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and subsequent hydrolysis, providing the (1S)-configured amine in 76% yield (Table 2).
Table 2: Asymmetric Synthesis of (1S)-1-Phenyl-1-Propanamine
| Step | Reagent | Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|
| Grignard Addition | PhMgBr | THF, −78°C, 1 h | 89 | >99 |
| Curtius Rearrangement | DPPA, Et₃N | Toluene, 80°C, 4 h | 76 | 98 |
Coupling of Azabicyclo-Triazole and Phenylpropanamine Moieties
The azabicyclo-triazole intermediate is coupled to the phenylpropanamine fragment via a nucleophilic substitution reaction. Activation of the bicyclic amine as a mesylate (using methanesulfonyl chloride in CH₂Cl₂) enables displacement by the primary amine of the phenylpropanamine derivative. Reaction in the presence of potassium carbonate as a base in methanol at 50°C for 12 hours affords the coupled product in 68% yield .
Key Analytical Data
-
¹H-NMR (DMSO-d6): δ 7.25–7.38 (m, 5H, Ar-H), 4.60 (t, J = 6.5 Hz, 1H, CH), 3.12–3.16 (m, 1H, NCH), 1.10–1.24 (m, 6H, CD(CH₃)₂) .
Boc Protection and Final Deprotection Steps
The primary amine of the coupled product is protected using Boc₂O in THF with DMAP (4 h, 25°C), achieving quantitative protection. Final deprotection of the azabicyclo[3.2.1]octane nitrogen is performed using trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1 v/v) at 0°C for 1 hour, yielding the target compound in 85% yield .
Stereochemical Considerations and Chiral Resolution
The (1S) configuration of the phenylpropanamine fragment is preserved throughout the synthesis, as confirmed by chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10). The exo-configuration of the azabicyclo[3.2.1]octane nitrogen is verified via NOESY spectroscopy, showing proximity between the triazole substituent and the bridgehead hydrogen .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Boc-protected derivatives of complex bicyclic amines, and how can isotopic labeling (e.g., isopropyl-d6) be incorporated?
- Methodology : Use multi-step solid-phase synthesis with Boc-protection strategies. For isotopic labeling (e.g., isopropyl-d6), introduce deuterated reagents during triazole ring formation. Key steps include:
- Coupling of deuterated isopropyl groups via nucleophilic substitution .
- Purification via reverse-phase HPLC to isolate deuterated intermediates (purity >98%) .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Assign stereochemistry using 2D NOESY to resolve exo/endo configurations in the azabicyclo[3.2.1]octane core .
- X-ray crystallography : Employ SHELX programs for small-molecule refinement. Use SHELXL for high-resolution data (e.g., R-factor < 0.05) .
- Data Table :
| Technique | Key Parameters | Reference |
|---|---|---|
| HRMS | [M+H]⁺: 799.6 (calc. 799.5) | |
| ¹H NMR (DMSO-d6) | δ 5.40 (s, 2H, –NCH2CO–) |
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in GPCR-targeted drug discovery?
- Methodology :
- Use β-arrestin recruitment assays to study CCR5/GPCR binding (IC50 < 100 nM) .
- Compare activity to non-deuterated analogues to assess isotopic effects on receptor affinity .
Advanced Research Questions
Q. How do deuterium isotope effects influence the pharmacokinetic properties of this compound?
- Methodology :
- Conduct metabolic stability assays in liver microsomes. Deuterated isopropyl-d6 groups reduce CYP450-mediated oxidation, extending half-life (t₁/₂ increased by 1.5× vs. non-deuterated) .
- Validate via LC-MS/MS quantification of deuterium retention in plasma metabolites .
Q. What strategies resolve crystallographic challenges posed by the azabicyclo[3.2.1]octane core and triazole ring flexibility?
- Methodology :
- Use SHELXD for phase problem resolution in twinned crystals .
- Apply restraints to the bicyclic system’s bond angles during refinement (e.g., 109.5° for sp³ carbons) .
Q. How can bioorthogonal tagging (e.g., tetrazine ligation) be applied to study this compound’s cellular uptake?
- Methodology :
- Synthesize a derivative with a tetrazine moiety (e.g., 6-methyl-1,2,4,5-tetrazin-3-yl) for inverse electron-demand Diels-Alder (IEDDA) reactions .
- Track intracellular localization via fluorescence microscopy after reaction with trans-cyclooctene (TCO)-fluorophore conjugates .
Data Contradictions and Resolution
Q. How to address discrepancies in reported synthetic yields for triazole-containing bicyclic systems?
- Analysis : Yields vary due to steric hindrance in the azabicyclo[3.2.1]octane core. reports 72% yield using DMF as solvent, while achieved 85% with i-PrOH/H₂O .
- Resolution : Optimize solvent polarity (e.g., DMF vs. i-PrOH) and reaction time (6–8 h vs. 12 h) to improve regioselectivity .
Safety and Handling Protocols
Q. What safety protocols are recommended for handling deuterated compounds with isotopic labeling?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
